molecular formula C13H14O2SSe B14565483 Ethyl {[(1-benzoselenophen-2-yl)methyl]sulfanyl}acetate CAS No. 61775-97-1

Ethyl {[(1-benzoselenophen-2-yl)methyl]sulfanyl}acetate

Cat. No.: B14565483
CAS No.: 61775-97-1
M. Wt: 313.3 g/mol
InChI Key: LVVYPHKBKYFPOA-UHFFFAOYSA-N
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Description

Ethyl {[(1-benzoselenophen-2-yl)methyl]sulfanyl}acetate is an organoselenium compound that features a benzoselenophene ring This compound is of interest due to its unique chemical structure, which combines selenium, sulfur, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[(1-benzoselenophen-2-yl)methyl]sulfanyl}acetate typically involves the reaction of benzoselenophene derivatives with ethyl bromoacetate in the presence of a base. The reaction conditions often include:

    Solvent: Acetonitrile or dichloromethane

    Base: Sodium hydride or potassium carbonate

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[(1-benzoselenophen-2-yl)methyl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The selenium and sulfur atoms can be oxidized to form selenoxides and sulfoxides, respectively.

    Reduction: Reduction reactions can convert selenoxides and sulfoxides back to their original forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA)

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophiles such as amines or alcohols

Major Products

    Oxidation: Selenoxides and sulfoxides

    Reduction: Regeneration of the original compound

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl {[(1-benzoselenophen-2-yl)methyl]sulfanyl}acetate has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing more complex organoselenium compounds.

    Biology: Investigated for its potential antioxidant properties due to the presence of selenium.

    Medicine: Explored for its potential anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of Ethyl {[(1-benzoselenophen-2-yl)methyl]sulfanyl}acetate is not fully understood. it is believed that the selenium atom plays a crucial role in its biological activity. Selenium can interact with various molecular targets, including enzymes and proteins, potentially leading to antioxidant effects and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzoate
  • Ethyl acetate
  • Ethyl propionate

Uniqueness

Ethyl {[(1-benzoselenophen-2-yl)methyl]sulfanyl}acetate is unique due to the presence of the benzoselenophene ring, which is not found in the similar compounds listed above. This structural feature imparts distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

CAS No.

61775-97-1

Molecular Formula

C13H14O2SSe

Molecular Weight

313.3 g/mol

IUPAC Name

ethyl 2-(1-benzoselenophen-2-ylmethylsulfanyl)acetate

InChI

InChI=1S/C13H14O2SSe/c1-2-15-13(14)9-16-8-11-7-10-5-3-4-6-12(10)17-11/h3-7H,2,8-9H2,1H3

InChI Key

LVVYPHKBKYFPOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSCC1=CC2=CC=CC=C2[Se]1

Origin of Product

United States

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